N-[4-({4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}amino)phenyl]acetamide
Description
N-[4-({4-[METHYL(PHENYL)AMINO]-5-NITRO-6-[(1E)-2-PHENYLETHENYL]PYRIMIDIN-2-YL}AMINO)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, nitro group, and phenyl groups
Properties
Molecular Formula |
C27H24N6O3 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-[4-[[4-(N-methylanilino)-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C27H24N6O3/c1-19(34)28-21-14-16-22(17-15-21)29-27-30-24(18-13-20-9-5-3-6-10-20)25(33(35)36)26(31-27)32(2)23-11-7-4-8-12-23/h3-18H,1-2H3,(H,28,34)(H,29,30,31)/b18-13+ |
InChI Key |
XUVPDIJWEMGJHX-QGOAFFKASA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N(C)C3=CC=CC=C3)[N+](=O)[O-])/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N(C)C3=CC=CC=C3)[N+](=O)[O-])C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[METHYL(PHENYL)AMINO]-5-NITRO-6-[(1E)-2-PHENYLETHENYL]PYRIMIDIN-2-YL}AMINO)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents are employed to introduce the nitro group onto the pyrimidine ring.
Amination and Phenylation:
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[METHYL(PHENYL)AMINO]-5-NITRO-6-[(1E)-2-PHENYLETHENYL]PYRIMIDIN-2-YL}AMINO)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-({4-[METHYL(PHENYL)AMINO]-5-NITRO-6-[(1E)-2-PHENYLETHENYL]PYRIMIDIN-2-YL}AMINO)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, aiding in the understanding of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[4-({4-[METHYL(PHENYL)AMINO]-5-NITRO-6-[(1E)-2-PHENYLETHENYL]PYRIMIDIN-2-YL}AMINO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[4-({[(4,6-Dimethyl-2-pyrimidinyl)amino][(2-methylphenyl)amino]methylene}sulfamoyl)phenyl]acetamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
N-[4-({4-[METHYL(PHENYL)AMINO]-5-NITRO-6-[(1E)-2-PHENYLETHENYL]PYRIMIDIN-2-YL}AMINO)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups and structural features. The presence of the nitro group, phenylethenyl group, and pyrimidine ring provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
